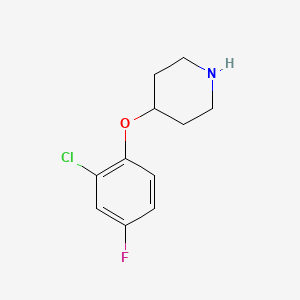

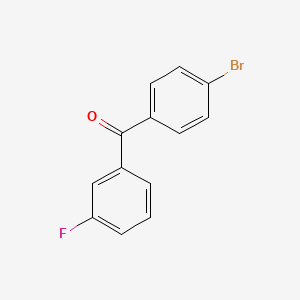

![molecular formula C3H6N4S B1344252 5-[(Methylthio)methyl]-1H-tetrazole CAS No. 36855-39-7](/img/structure/B1344252.png)

5-[(Methylthio)methyl]-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

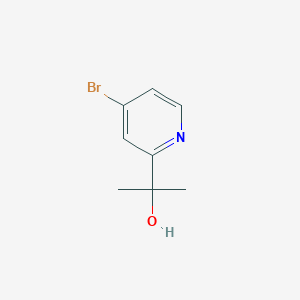

“5-[(Methylthio)methyl]-1H-tetrazole” is a chemical compound with the CAS Number: 36855-39-7. Its molecular weight is 130.17 and its IUPAC name is methyl 1H-tetraazol-5-ylmethyl sulfide .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3, (H,4,5,6,7) and its InChI key is PVNCBHGCLJCSRT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Energetic Materials and Explosives

5-[(Methylthio)methyl]-1H-tetrazole derivatives have been extensively studied for their potential in energetic materials and explosives. Research has shown that these compounds can be synthesized and modified to exhibit properties similar to common explosives like TNT and RDX. The studies focus on their thermal behavior, decomposition, and explosion performance, highlighting their potential as high-performance energetic materials (Klapötke & Stierstorfer, 2007).

Chemistry of Tetrazole Derivatives

In the field of chemistry, this compound derivatives are significant for their versatile synthons in organic synthesis. These compounds enable the creation of a wide range of other products with various functionalities. Studies demonstrate their use in the stereoselective synthesis of polycyclic pyrazolines, showcasing their utility in the synthesis of complex organic molecules (Pla, Tan & Gin, 2014).

Material Science and Coordination Chemistry

This compound derivatives have applications in material science, particularly in the development of coordination polymers with interesting physical properties. These compounds can be used in hydrothermal synthesis to create metal-organic frameworks that exhibit unique chemical and physical characteristics, such as fluorescence and second harmonic generation (Zhao, Qu, Ye & Xiong, 2008).

Photofluorescent Properties

The photofluorescent properties of this compound derivatives have been explored, particularly in the context of cadmium coordination polymers. This research indicates their potential use in applications where controlled fluorescence is essential (Deng, Qiu, Li, Liu, Zeng, Zeller & Batten, 2008).

Wirkmechanismus

Target of Action

It is known to be a reactive compound .

Mode of Action

It has been shown to induce apoptosis in vivo, which involves the induction of DNA fragmentation and activation of caspases . This suggests that the compound may interact with its targets to trigger programmed cell death.

Pharmacokinetics

Its predicted properties include a melting point of 149-152 °c and a predicted boiling point of 293.8±23.0 °C . It is recommended to be stored at 0-5°C .

Result of Action

The primary result of the action of 5-[(Methylthio)methyl]-1H-tetrazole is the induction of apoptosis, or programmed cell death . This involves the fragmentation of DNA and the activation of caspases, which are enzymes that play essential roles in programmed cell death.

Action Environment

It is known that the compound is stable under normal temperatures and pressures, and it is recommended to be stored at 0-5°c for optimal stability .

Eigenschaften

IUPAC Name |

5-(methylsulfanylmethyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNCBHGCLJCSRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NNN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626585 |

Source

|

| Record name | 5-[(Methylsulfanyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36855-39-7 |

Source

|

| Record name | 5-[(Methylsulfanyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

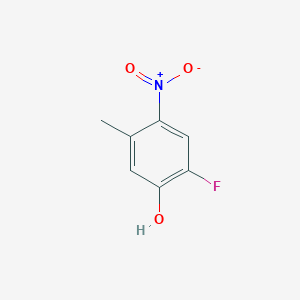

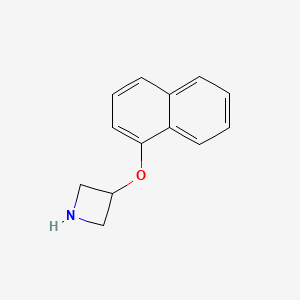

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

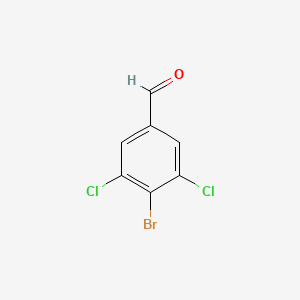

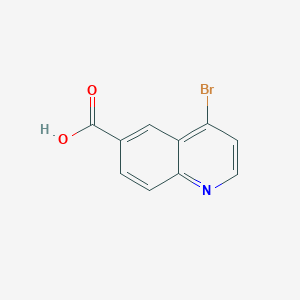

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

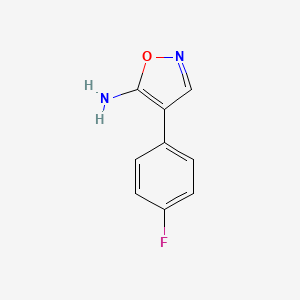

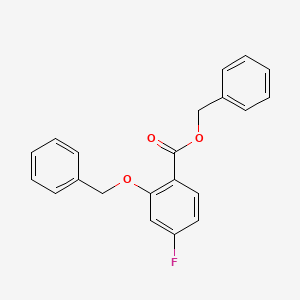

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)